Actiphenol

Description

This compound has been reported in Streptomyces albulus, Streptomyces pratensis, and other organisms with data available.

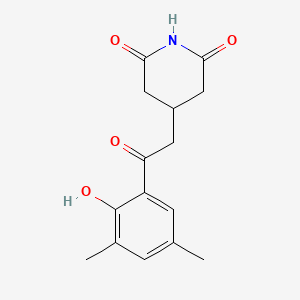

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-8-3-9(2)15(20)11(4-8)12(17)5-10-6-13(18)16-14(19)7-10/h3-4,10,20H,5-7H2,1-2H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTLMIHBTPWTPEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)CC2CC(=O)NC(=O)C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50877820 | |

| Record name | Actiphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50877820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526-02-3 | |

| Record name | Actiphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACTIPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Actiphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50877820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 526-02-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACTIPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M5597X03D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Actiphenol: A Technical Guide to its Mechanism of Action

Abstract

Actiphenol (also known as Actinophenol) is a naturally occurring glutarimide antibiotic produced by Streptomyces species. Structurally related to the well-characterized protein synthesis inhibitor cycloheximide, this compound exhibits a range of biological activities, including antiviral properties and the potentiation of antifungal agents. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its role as an inhibitor of eukaryotic protein synthesis. Additionally, this document details its observed antiviral and antifungal synergistic activities, presents relevant quantitative data, outlines plausible experimental protocols for assessing its efficacy, and illustrates key molecular pathways and workflows.

Core Mechanism of Action: Inhibition of Eukaryotic Translation Elongation

The primary and most well-understood mechanism of action for this compound is its interference with eukaryotic protein synthesis. Sharing a common glutarimide-containing polyketide carbon skeleton with cycloheximide, this compound targets the ribosome, the cellular machinery responsible for translating mRNA into protein.

Specifically, this compound acts during the elongation phase of translation. It binds to the E-site (Exit site) of the 60S large ribosomal subunit.[1][2][3] This binding event physically obstructs the translocation step, a crucial process mediated by the eukaryotic elongation factor 2 (eEF2). By preventing the deacylated tRNA from moving from the P-site (Peptidyl site) to the E-site, this compound effectively stalls the ribosome's movement along the mRNA template. This blockade halts the entire process of polypeptide chain elongation, leading to a global shutdown of protein synthesis in eukaryotic cells.

Antiviral Activity

This compound has demonstrated notable activity against certain viruses. The primary mechanism underlying this effect is believed to be the inhibition of host cell protein synthesis. Since viruses are obligate intracellular parasites, they rely heavily on the host cell's ribosomal machinery to translate their viral proteins and replicate. By halting host cell translation, this compound effectively prevents the production of essential viral components, thereby inhibiting viral propagation.

Quantitative Data: Antiviral Efficacy

The following table summarizes the reported 50% inhibitory concentrations (IC50) for this compound against specific viruses.

| Virus | Host Cell Line | IC50 (µg/mL) |

| Coxsackievirus B3 | HeLa Ohio | 14.37 |

| Influenza A Virus | MDCK | 34.4 |

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

This protocol describes a common method for determining the antiviral activity of a compound by measuring its ability to protect host cells from virus-induced cell death (cytopathic effect).[4][5]

-

Cell Seeding: Plate a suitable host cell line (e.g., HeLa cells for Coxsackievirus B3 or Madin-Darby Canine Kidney (MDCK) cells for Influenza A) into 96-well microtiter plates and incubate until a confluent monolayer is formed.

-

Compound Preparation: Prepare serial dilutions of this compound in a cell culture medium.

-

Infection and Treatment: Remove the growth medium from the cells. Add the this compound dilutions to the wells, followed by a standardized amount of the virus stock. Include control wells with virus only (virus control) and cells only (cell control).

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 24-48 hours).

-

Quantification of Cell Viability:

-

Remove the medium from all wells.

-

Fix the cells with a solution such as 10% formalin.

-

Stain the viable, adherent cells with a crystal violet solution (e.g., 0.1% in 20% ethanol).

-

Wash the plates to remove excess stain and allow them to dry.

-

Solubilize the stain in each well using a solvent like methanol or Sorenson's citrate buffer.

-

-

Data Analysis: Measure the absorbance of each well at a suitable wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the percentage of CPE inhibition for each this compound concentration relative to the virus and cell controls. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and performing a non-linear regression analysis.

Antifungal Potentiation

This compound has been shown to potentiate, or enhance, the activity of other antifungal drugs, specifically miconazole against Candida albicans. This synergistic interaction suggests that this compound may weaken the fungus, making it more susceptible to the primary antifungal agent.

While the precise mechanism of this potentiation is not fully elucidated, it is likely multifaceted. By inhibiting fungal protein synthesis, this compound could impair the production of enzymes essential for cell wall maintenance, stress responses, or drug efflux pumps that would otherwise expel miconazole. Furthermore, as a phenolic compound, this compound may contribute to the disruption of fungal cell membrane integrity, a mechanism common to many polyphenols.[6][7] This would complement the action of miconazole, which inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane.

Quantitative Data: Antifungal Synergism

| Fungus | Synergistic Agent | Concentration of this compound | Observation |

| Candida albicans | Miconazole | 50 µ g/disc | Potentiation of antifungal activity |

Experimental Protocol: Disc Diffusion Assay for Synergy

This protocol is used to qualitatively or semi-quantitatively assess the synergistic effect of two compounds.

-

Inoculum Preparation: Prepare a standardized suspension of Candida albicans in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly streak the fungal suspension onto the surface of an agar plate (e.g., Mueller-Hinton or Sabouraud Dextrose Agar) using a sterile cotton swab to create a lawn of growth.

-

Disc Placement:

-

Place a sterile paper disc containing a sub-inhibitory concentration of miconazole onto the center of the agar surface.

-

Place a second sterile paper disc impregnated with a known amount of this compound (e.g., 50 µg) at a specific distance from the miconazole disc.

-

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Data Analysis: Observe the zones of inhibition around the discs. A synergistic effect is indicated by an enhanced or enlarged zone of inhibition where the diffusion gradients of the two compounds overlap, often creating a "keyhole" or flattened zone between the discs.

Conclusion and Future Directions

This compound's mechanism of action is primarily rooted in its ability to inhibit eukaryotic protein synthesis by targeting the 60S ribosomal subunit. This fundamental activity is the likely basis for its observed antiviral effects. Its ability to potentiate conventional antifungal agents opens an intriguing avenue for the development of combination therapies to combat fungal infections.

Future research should aim to elucidate the precise molecular interactions between this compound and the ribosomal E-site. Furthermore, a deeper investigation into the mechanisms of its antiviral activity beyond host translation inhibition and the specific pathways involved in its synergistic relationship with antifungal drugs is warranted. Such studies will be crucial for fully understanding the therapeutic potential of this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin – ScienceOpen [scienceopen.com]

- 4. A rapid assay for evaluation of antiviral activity against coxsackie virus B3, influenza virus A, and herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Actiphenol: Uncharted Territory in Antiviral Research

A comprehensive review of publicly available scientific literature reveals a significant finding: there is currently no published data on the antiviral spectrum, mechanism of action, or quantitative efficacy of a compound identified as Actiphenol. Despite extensive searches for "this compound" and its known chemical identifiers, including its IUPAC name 4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]piperidine-2,6-dione, no specific studies detailing its antiviral properties were found.

This absence of information in the public domain suggests that this compound may be a novel compound that has not yet been the subject of published antiviral research, a proprietary molecule undergoing internal development, or a hypothetical substance. Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations based on existing research as requested.

While the chemical structure of this compound contains a phenolic moiety, a feature common to a broad class of compounds known as polyphenols which have demonstrated diverse antiviral activities, any speculation on its potential efficacy would be unfounded without specific experimental evidence.[1][2] Polyphenols are known to interfere with various stages of the viral life cycle, from attachment and entry into host cells to replication and release of new viral particles.[1][3]

For researchers, scientists, and drug development professionals interested in the potential of novel antiviral agents, the absence of data on this compound represents a greenfield opportunity for investigation. Future research would need to encompass a series of foundational studies to ascertain any antiviral potential.

Hypothetical Experimental Workflow for Assessing Antiviral Activity

Should a research program be initiated for a novel compound like this compound, a typical workflow to determine its antiviral spectrum and mechanism of action would involve the following stages. This is a generalized protocol and would require optimization for specific viruses and cell lines.

Caption: A generalized experimental workflow for the evaluation of a novel antiviral compound.

Potential Signaling Pathways for Investigation

Given this compound's chemical structure, which includes a phenolic group, several cellular signaling pathways known to be modulated by other phenolic compounds in the context of viral infections could be of interest for future mechanism-of-action studies. These pathways are often involved in the host's inflammatory response and the viral replication cycle.

Caption: Key host signaling pathways potentially modulated by phenolic compounds during viral infection.

References

The Divergent Paths of a Fungal Antibiotic: Actiphenol's Role in the Cycloheximide Biosynthetic Pathway

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 7, 2025

Abstract

Cycloheximide, a well-known eukaryotic protein synthesis inhibitor produced by various Streptomyces species, has long been a staple in cell biology research. Co-isolated with cycloheximide is its structural analog, actiphenol, which shares the same glutarimide moiety but possesses a phenol ring instead of a cyclohexanone ring. For years, the biosynthetic relationship between these two compounds was a subject of speculation, with this compound often considered a precursor to cycloheximide. However, recent genomic and biochemical investigations have unveiled a more intricate relationship, revealing that this compound is not an intermediate but rather the product of a parallel biosynthetic pathway branching from a common polyketide precursor. This guide provides an in-depth technical overview of the role of this compound in the context of the cycloheximide biosynthetic pathway, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved molecular logic.

Introduction

The glutarimide-containing polyketides are a family of natural products renowned for their potent biological activities, including antifungal and anticancer properties.[1] Among these, cycloheximide (CHX) stands out for its widespread use as a tool for inhibiting eukaryotic translation.[2] Its co-product, this compound (APN), while exhibiting weaker biological activity, has been pivotal in unraveling the complex enzymatic machinery responsible for the biosynthesis of these related molecules.[2]

Initial hypotheses suggested that the phenol ring of this compound was enzymatically reduced to form the cyclohexanone moiety of cycloheximide.[3] However, studies involving gene knockouts and in vitro enzymatic assays have refuted this, establishing that both compounds arise from a single biosynthetic gene cluster (chx) through divergent pathways dictated by a key set of tailoring enzymes.[2][4] This guide will dissect the experimental evidence that has reshaped our understanding of this fascinating biosynthetic system.

The chx Biosynthetic Gene Cluster and the Branching Point

The biosynthesis of both cycloheximide and this compound is governed by a single gene cluster, designated chx, identified in Streptomyces sp. YIM56141.[2] This cluster contains genes encoding a type I acyltransferase-less polyketide synthase (PKS) responsible for assembling the carbon backbone, as well as a suite of tailoring enzymes that modify this backbone to yield the final products.[2]

The critical branching of the pathway occurs after the formation of a common intermediate. The fate of this intermediate is determined by the action of three key redox enzymes: ChxJ, ChxI, and ChxG.[4]

Quantitative Analysis of this compound and Cycloheximide Production

| Strain | Genotype | Cycloheximide (CHX) Production | This compound (APN) Production | Key Finding |

| Streptomyces sp. YIM56141 Wild-Type | chx cluster | Produced | Produced | Both compounds are naturally co-produced. |

| SB19004 | ΔchxJ | Abolished | Abolished | ChxJ is essential for the biosynthesis of both CHX and APN, acting early in the tailoring steps.[2] |

| SB19006 | ΔchxI | Abolished | Abolished | ChxI is also essential for both pathways, likely working in conjunction with ChxJ.[2] |

| SB19008 | ΔchxG | Abolished | Produced (Increased) | ChxG is required for CHX biosynthesis but not for APN. Its absence shunts the pathway towards APN.[2][4] |

| SB19010 | ΔchxH | Abolished | Produced | ChxH catalyzes the final reduction step in CHX biosynthesis.[2] |

Key Enzymatic Steps and Signaling Pathways

The current model of the cycloheximide and this compound biosynthetic pathways highlights a crucial divergence following the initial tailoring of the polyketide chain.

The Shared Pathway

The enzymes ChxJ (a carboxylic acid reductase) and ChxI (a cytochrome P450 oxidoreductase) act on an early polyketide intermediate.[2] Their combined action is proposed to generate a reactive intermediate that is poised for cyclization.[4]

The Divergence: this compound vs. Cycloheximide

The presence or absence of the FMN-dependent enoyl reductase ChxG determines the final product.

-

This compound Biosynthesis: In the absence of ChxG, or when ChxG cannot act on the intermediate, the intermediate undergoes a series of non-enzymatic transformations, including cyclization, dehydration, and aromatization, to form the stable phenolic ring of this compound.[4]

-

Cycloheximide Biosynthesis: The enzyme ChxG acts as a "gatekeeper," intercepting the reactive intermediate before it can aromatize.[4] ChxG stereoselectively reduces a double bond in the intermediate, preventing aromatization and directing the molecule down the path towards cycloheximide.[4] Subsequent enzymatic steps, including a final reduction by the ketoreductase ChxH, complete the formation of the cyclohexanone ring.[2]

The following diagrams illustrate the logical flow of these pathways.

Caption: Biosynthetic logic of this compound and Cycloheximide formation.

Caption: General experimental workflow for pathway elucidation.

Experimental Protocols

Detailed, step-by-step protocols are crucial for the replication and extension of these findings. The following sections provide synopses of the key experimental methodologies.

Gene Inactivation and Complementation

-

Protocol Summary: Gene inactivation is typically achieved through homologous recombination using a temperature-sensitive plasmid carrying a disrupted version of the target gene. For example, in Streptomyces sp. YIM56141, a λ-RED-mediated PCR targeting system is often employed to replace the gene of interest with an antibiotic resistance cassette.[2]

-

Vector Construction: The target gene is replaced with an apramycin resistance cassette flanked by FRT sites. This construct is cloned into a temperature-sensitive vector like pKC1139.

-

Protoplast Transformation: The resulting plasmid is introduced into Streptomyces protoplasts.

-

Selection of Mutants: Transformants are grown at a non-permissive temperature to select for double-crossover homologous recombination events.

-

Verification: The genotype of the mutant is confirmed by PCR and Southern blot analysis.

-

Complementation: For complementation, a functional copy of the deleted gene is introduced into the mutant strain on an integrative expression vector.[2]

-

Fermentation and Metabolite Analysis

-

Protocol Summary:

-

Fermentation: Streptomyces strains (wild-type and mutants) are cultured in a suitable production medium (e.g., ISP2 medium) at 30°C for 5-7 days.[2]

-

Extraction: The fermentation broth is extracted with an organic solvent such as ethyl acetate. The organic layer is collected and evaporated to dryness.

-

HPLC Analysis: The crude extract is redissolved in methanol and analyzed by High-Performance Liquid Chromatography (HPLC).

-

Column: A C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm) is commonly used.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid, is employed. A typical gradient might be a linear increase from 10% B to 90% B over 30 minutes.

-

Detection: Metabolites are detected using a Diode Array Detector (DAD) at wavelengths relevant to the compounds of interest (e.g., 220 nm and 280 nm) and a mass spectrometer (MS) for mass verification.

-

-

Protein Expression and Purification

-

Protocol Summary: The chx genes are typically overexpressed in E. coli for in vitro characterization.

-

Cloning: The coding sequence for the gene of interest (e.g., chxG) is PCR amplified and cloned into an expression vector such as pET-28a(+), which often appends a hexahistidine (His6)-tag for purification.

-

Expression: The resulting plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)). The cells are grown to mid-log phase (OD600 ≈ 0.6), and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis: Cells are harvested by centrifugation and lysed by sonication in a lysis buffer containing protease inhibitors.

-

Purification: The His6-tagged protein is purified from the soluble fraction of the cell lysate using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin. The protein is eluted with an imidazole gradient.

-

Buffer Exchange: The purified protein is buffer-exchanged into a suitable storage buffer using gel filtration or dialysis.

-

In Vitro Enzyme Assays

-

Protocol Summary: The function of the purified enzymes is confirmed through in vitro assays.

-

Reaction Mixture: A typical reaction mixture contains the purified enzyme, the substrate (which may need to be synthesized), and necessary cofactors (e.g., NADPH for reductases, FMN for ChxG) in a suitable buffer.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period.

-

Quenching and Extraction: The reaction is stopped (quenched) by the addition of an organic solvent like ethyl acetate, which also serves to extract the product.

-

Analysis: The extracted product is analyzed by HPLC and LC-MS to confirm its identity.

-

Kinetic Analysis: For enzymes like ChxH, steady-state kinetic parameters (KM and kcat) can be determined by measuring the initial reaction rates at varying substrate and cofactor concentrations and fitting the data to the Michaelis-Menten equation.[2]

-

Conclusion and Future Perspectives

The elucidation of the parallel biosynthetic pathways to cycloheximide and this compound represents a significant advancement in our understanding of natural product biosynthesis. It highlights the remarkable efficiency of microbial systems in generating structural diversity from a common precursor through the action of a few key tailoring enzymes. This compound, once thought to be a mere intermediate, is now understood to be a shunt product, the formation of which is dictated by the "gatekeeper" enzyme ChxG.

For drug development professionals, this detailed understanding of the biosynthetic machinery opens up possibilities for synthetic biology and combinatorial biosynthesis approaches. By manipulating the expression and specificity of these tailoring enzymes, it may be possible to generate novel glutarimide-containing compounds with improved therapeutic properties. Further research into the structural biology of ChxG and other key enzymes will provide deeper insights into their mechanisms and facilitate rational engineering efforts. The study of the chx gene cluster serves as a compelling case study in the evolution of biosynthetic pathways and offers a toolkit for the future production of valuable bioactive molecules.

References

- 1. Cycloheximide and this compound Production in Streptomyces sp. YIM56141 Governed by Single Biosynthetic Machinery Featuring an Acyltransferase-less Type I Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Deciphering the Relationship Between Cycloheximides Structures and Their Different Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Biosynthesis of Glycosylated Cycloheximide from a Millipede-Associated Actinomycete - PubMed [pubmed.ncbi.nlm.nih.gov]

Actiphenol: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Actiphenol, a naturally occurring glutarimide antibiotic. The document details its chemical structure, physicochemical properties, and known biological activities, with a focus on its antiviral and antifungal effects. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

Chemical Structure and Physicochemical Properties

This compound, with the systematic IUPAC name 4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]piperidine-2,6-dione, is a complex organic molecule. Its structure features a glutarimide ring linked to a substituted phenolic moiety.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇NO₄ | --INVALID-LINK-- |

| IUPAC Name | 4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]piperidine-2,6-dione | --INVALID-LINK-- |

| CAS Number | 526-02-3 | --INVALID-LINK-- |

| Molecular Weight | 275.30 g/mol | --INVALID-LINK-- |

| Monoisotopic Mass | 275.11575802 Da | --INVALID-LINK-- |

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 10.772(2) Å, b = 6.594(1) Å, c = 20.185(3) Å, β = 100.60(1)° |

| Volume | 1409.3(4) ų |

| Z | 4 |

| Calculated Density | 1.297 g/cm³ |

Biological Activity and Potential Mechanisms of Action

This compound is a bacterial metabolite originally isolated from Streptomyces species and has demonstrated notable antiviral and antifungal activities.[1] It is active against coxsackievirus B3 and influenza A virus.[1] Furthermore, this compound potentiates the antifungal activity of miconazole against Candida albicans.[1]

While the precise signaling pathways modulated by this compound have not been fully elucidated, its chemical structure as a glutarimide antibiotic and a phenolic compound suggests potential mechanisms of action.

Inferred Mechanism as a Glutarimide Antibiotic

Glutarimide antibiotics are known to exert their effects by inhibiting protein synthesis in eukaryotes.[2] This class of compounds can interfere with the elongation step of translation. Some glutarimide derivatives have also been shown to suppress the NF-κB signaling pathway, which is a critical regulator of inflammatory responses.[3]

Caption: Inferred mechanism of this compound as a glutarimide antibiotic.

Inferred Mechanism as a Phenolic Compound

Phenolic compounds are well-documented for their broad-spectrum antimicrobial properties. Their mechanisms of action often involve the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular components.[4] They can also interfere with essential enzymes and transport proteins. Furthermore, the antioxidant properties of phenols can help mitigate oxidative stress, although this is more relevant to host-cell interactions than direct antimicrobial activity.[5]

Caption: Inferred antimicrobial mechanism of this compound as a phenolic compound.

Experimental Protocols

Representative Chemical Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process involving the formation of the glutarimide ring and its subsequent alkylation with a suitable phenacyl bromide derivative. The following is a plausible synthetic route.

Caption: Representative workflow for the chemical synthesis of this compound.

Methodology:

-

Synthesis of Glutarimide: Glutamic acid is heated with urea at 180-190°C for 2 hours. The reaction mixture is then cooled, and the resulting solid is recrystallized from water to yield pure glutarimide.

-

Synthesis of 2-bromo-1-(2-hydroxy-3,5-dimethylphenyl)ethan-1-one: 1-(2-hydroxy-3,5-dimethylphenyl)ethan-1-one is brominated using a suitable brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a solvent like carbon tetrachloride. The reaction is typically carried out under reflux, and the product is purified by crystallization.

-

Alkylation of Glutarimide: Glutarimide is deprotonated using a base such as sodium hydride in an anhydrous solvent like dimethylformamide (DMF). The resulting anion is then reacted with 2-bromo-1-(2-hydroxy-3,5-dimethylphenyl)ethan-1-one at room temperature. The reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure this compound.

Antiviral Susceptibility Testing: Plaque Reduction Assay

This assay determines the concentration of this compound required to inhibit virus-induced cell death (cytopathic effect) or plaque formation.

Caption: Workflow for a standard plaque reduction assay.

Methodology:

-

Cell Culture: Host cells susceptible to the virus of interest (e.g., MDCK for influenza) are seeded in 96-well plates and grown to confluency.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve the desired test concentrations.

-

Infection: The cell culture medium is removed from the wells, and the cells are infected with a known titer of the virus for 1-2 hours at 37°C.

-

Treatment: After the incubation period, the viral inoculum is removed, and the cells are washed. The different dilutions of this compound are then added to the wells.

-

Incubation and Plaque Visualization: The plates are incubated for 48-72 hours at 37°C in a CO₂ incubator to allow for plaque formation. After incubation, the cells are fixed and stained with a solution of crystal violet.

-

Data Analysis: The number of plaques in each well is counted. The concentration of this compound that inhibits plaque formation by 50% (IC₅₀) compared to the untreated virus control is calculated using regression analysis.

Antifungal Synergy Testing: Checkerboard Microdilution Assay

This assay is used to evaluate the synergistic effect of this compound with another antifungal agent, such as miconazole.

Caption: Workflow for a checkerboard microdilution assay.

Methodology:

-

Preparation of Drug Dilutions: In a 96-well microtiter plate, serial twofold dilutions of this compound are prepared along the x-axis, and serial twofold dilutions of miconazole are prepared along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

-

Inoculum Preparation: A standardized inoculum of Candida albicans is prepared according to CLSI guidelines.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plate is then incubated at 35°C for 24-48 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug (alone or in combination) that visibly inhibits fungal growth.

-

Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). A FICI of ≤ 0.5 is considered synergistic.

Conclusion

This compound is a promising natural product with demonstrated antiviral and antifungal properties. Its dual chemical nature as a glutarimide and a phenolic compound suggests multiple potential mechanisms of action, including inhibition of protein synthesis and disruption of microbial cell membranes. Further research is warranted to fully elucidate its specific molecular targets and signaling pathways. The representative experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of this compound, which can aid in its further development as a potential therapeutic agent.

References

Actiphenol (NSC 58413): A Technical Review of Its Biological Activities and Putative Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actiphenol (also known as Actinophenol and NSC 58413) is a naturally occurring glutarimide antibiotic isolated from Streptomyces species.[1][2] As a member of the glutarimide class of antibiotics, which includes the well-known protein synthesis inhibitor cycloheximide, this compound has garnered interest for its biological activities. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its quantitative biological data, detailed experimental protocols, and putative mechanisms of action based on related compounds.

Chemical and Physical Properties

This compound is a white, crystalline powder with the chemical formula C₁₅H₁₇NO₄ and a molecular weight of 275.30 g/mol .[2] It is soluble in water, ethanol, and acetone.

Biological Activities

The primary reported biological activities of this compound are its antiviral effects and its ability to potentiate the efficacy of antifungal agents.

Antiviral Activity

This compound has demonstrated inhibitory activity against coxsackievirus B3 (Cox B3) and influenza A virus.[3] The antiviral potency of this compound is summarized in the table below.

| Virus | Cell Line | Activity Metric | Value | Reference |

| Coxsackievirus B3 (Cox B3) | Vero | IC₅₀ | 14.37 µg/mL | Ji et al., 2010 |

| Influenza A Virus | MDCK | IC₅₀ | 34.4 µg/mL | Ji et al., 2010 |

Potentiation of Antifungal Activity

This compound has been shown to enhance the antifungal activity of miconazole against Candida albicans. This synergistic effect suggests a potential role for this compound in combination therapies for fungal infections.

| Fungus | Antifungal Agent | Assay | Observation | Reference |

| Candida albicans | Miconazole | Disc Diffusion | Potentiates miconazole activity | Fukuda et al., 2005 |

Experimental Protocols

Antiviral Activity Assay (Ji et al., 2010)

The antiviral activity of this compound was evaluated using a cytopathic effect (CPE) inhibition assay.

1. Cell Culture:

-

Vero (for Cox B3) and MDCK (for Influenza A) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells were seeded into 96-well plates and incubated at 37°C in a 5% CO₂ atmosphere until a confluent monolayer was formed.

2. Virus Infection:

-

The cell culture medium was removed, and the cells were washed with phosphate-buffered saline (PBS).

-

A viral suspension (100 TCID₅₀) was added to each well, and the plate was incubated for 2 hours to allow for virus adsorption.

3. Compound Treatment:

-

After incubation, the viral inoculum was removed, and the cells were washed with PBS.

-

Serial dilutions of this compound in DMEM with 2% FBS were added to the wells.

-

Control wells included virus-infected cells without compound and mock-infected cells.

4. Incubation and Observation:

-

The plates were incubated for 48-72 hours until the CPE in the virus control wells was greater than 80%.

-

The CPE was observed and scored under an inverted microscope.

5. Data Analysis:

-

The 50% inhibitory concentration (IC₅₀) was calculated as the concentration of this compound that inhibited the viral CPE by 50% compared to the virus control.

Antifungal Potentiation Assay (Fukuda et al., 2005)

The ability of this compound to potentiate the antifungal activity of miconazole was assessed using a disc diffusion assay.

1. Media Preparation:

-

Sabouraud Dextrose Agar (SDA) plates were prepared.

2. Inoculum Preparation:

-

A suspension of Candida albicans was prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

3. Plate Inoculation:

-

The fungal suspension was uniformly spread over the surface of the SDA plates using a sterile cotton swab.

4. Disc Application:

-

Sterile paper discs (6 mm in diameter) were impregnated with a sub-inhibitory concentration of miconazole.

-

The miconazole-impregnated discs were then treated with a solution of this compound.

-

Control discs included those with miconazole alone and this compound alone.

5. Incubation and Measurement:

-

The plates were incubated at 35°C for 24-48 hours.

-

The diameter of the zone of inhibition around each disc was measured.

6. Data Analysis:

-

An increase in the diameter of the zone of inhibition for the combination of miconazole and this compound compared to miconazole alone indicated potentiation.

Putative Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound has not been elucidated in the currently available literature. However, as a glutarimide antibiotic, it is structurally related to cycloheximide, a well-characterized inhibitor of eukaryotic protein synthesis. Cycloheximide exerts its effect by binding to the E-site of the 60S ribosomal subunit, thereby inhibiting the translocation step of elongation. It is plausible that this compound shares a similar mechanism of inhibiting protein synthesis.

Furthermore, studies on cycloheximide have revealed its involvement in several signaling pathways, which may provide insights into the potential downstream effects of this compound.

FADD-Dependent Apoptosis

Cycloheximide has been shown to induce apoptosis in T-cells through a mechanism dependent on the Fas-associated death domain (FADD) protein.[2][4] This pathway involves the activation of caspase-8 and caspase-3, leading to programmed cell death.

PI3K/AKT Signaling Pathway

Inhibition of protein synthesis by cycloheximide has been demonstrated to induce the phosphorylation and activation of AKT, a key kinase in the PI3K/AKT signaling pathway.[5] This pathway is crucial for cell survival, proliferation, and metabolism. The activation of AKT by cycloheximide is mediated through the PI3K/PDK1 pathway.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 3. Stork: Inhibition of death receptor-mediated gene induction by a cycloheximide-sensitive factor occurs at the level of or upstream of Fas-associated death domain protein (FADD) [storkapp.me]

- 4. Cycloheximide-induced T-cell death is mediated by a Fas-associated death domain-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Protein Synthesis Alters Protein Degradation through Activation of Protein Kinase B (AKT) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Using Actiphenol in Influenza A Virus Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of Actiphenol, a polyphenolic compound, in the study of influenza A virus inhibition. The protocols and data presented are based on the established antiviral activities of similar polyphenol compounds that have been demonstrated to interfere with viral replication by modulating host cell signaling pathways. While specific quantitative data for this compound is not available in the public domain, the methodologies described herein are standard for evaluating the antiviral efficacy of novel therapeutic agents against influenza A virus. The primary mechanisms of action for related polyphenols involve the interference with the MAP kinase (MAPK) signaling pathway and redox-sensitive cellular pathways, both of which are crucial for viral replication.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound's inhibitory activity against Influenza A virus. This data is for illustrative purposes and should be replaced with experimentally determined values.

| Assay | Influenza A Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| Plaque Reduction Assay | A/Puerto Rico/8/34 (H1N1) | MDCK | [Insert Value] | [Insert Value] | [Insert Value] |

| Hemagglutination Inhibition | A/Victoria/3/75 (H3N2) | MDCK | [Insert Value] | [Insert Value] | [Insert Value] |

| TCID50 Inhibition Assay | A/WSN/33 (H1N1) | A549 | [Insert Value] | [Insert Value] | [Insert Value] |

Experimental Protocols

Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus titers and evaluating the efficacy of antiviral compounds.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Influenza A virus stock

-

This compound (or other test compounds)

-

Agarose or Avicel RC-591

-

Crystal Violet staining solution

Procedure:

-

Cell Seeding: Seed MDCK cells in 6-well plates at a density that will form a confluent monolayer overnight.

-

Virus Dilution: Prepare serial 10-fold dilutions of the influenza A virus stock in serum-free DMEM.

-

Infection: Wash the confluent MDCK cell monolayers with PBS and infect with 100 µL of each virus dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.

-

Compound Treatment: During the infection, prepare different concentrations of this compound in the overlay medium.

-

Overlay: After the 1-hour incubation, remove the virus inoculum and overlay the cells with 2 mL of overlay medium (e.g., 2X DMEM mixed with 1.2% Avicel) containing the desired concentration of this compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

-

Staining: Fix the cells with 10% formalin for at least 1 hour. Remove the overlay and stain the cell monolayer with 0.1% crystal violet solution for 15 minutes.

-

Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well. The IC50 value is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.

Hemagglutination (HA) Inhibition Assay

This assay measures the ability of a compound to prevent the influenza virus from agglutinating red blood cells (RBCs), which is mediated by the viral hemagglutinin protein.

Materials:

-

Influenza A virus stock (with a known HA titer)

-

This compound

-

Phosphate Buffered Saline (PBS)

-

0.5% suspension of chicken or turkey red blood cells (RBCs)

-

V-bottom 96-well plates

Procedure:

-

Compound Dilution: Prepare two-fold serial dilutions of this compound in PBS in a 96-well V-bottom plate.

-

Virus Addition: Add a standardized amount of influenza A virus (typically 4 HA units) to each well containing the diluted compound.

-

Incubation: Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the virus.

-

RBC Addition: Add 50 µL of the 0.5% RBC suspension to each well.

-

Observation: Gently tap the plate to mix and incubate at room temperature for 30-60 minutes.

-

Reading Results: Observe the wells for hemagglutination. A positive result (hemagglutination) is indicated by a uniform reddish suspension of RBCs, while a negative result (inhibition) is indicated by a button of RBCs at the bottom of the well. The HA inhibition titer is the highest dilution of the compound that completely inhibits hemagglutination.

Western Blot for MAPK Signaling Pathway

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the MAPK signaling pathway (e.g., ERK, p38) in influenza A virus-infected cells.

Materials:

-

A549 or MDCK cells

-

Influenza A virus

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, anti-influenza A NP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Infection: Seed cells in 6-well plates. Pre-treat the cells with various concentrations of this compound for 1-2 hours before infecting with influenza A virus at a specific multiplicity of infection (MOI).

-

Cell Lysis: At different time points post-infection, wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.

Visualizations

Caption: this compound's proposed mechanism of action on influenza A virus replication.

Caption: General workflow for an in vitro antiviral screening assay.

Application Notes and Protocols: Synthesis of Actiphenol Derivatives for Antiviral Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actiphenol, a naturally occurring glutarimide antibiotic produced by Streptomyces species, has been identified as a compound with potential antiviral properties. Its chemical structure, 4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]piperidine-2,6-dione, presents multiple opportunities for chemical modification to generate a library of derivatives. This document provides detailed protocols for the synthesis of this compound and its derivatives, as well as methodologies for screening these compounds for antiviral activity against a panel of clinically relevant viruses: Coxsackievirus B3, Influenza A virus, and Herpes Simplex Virus 2 (HSV-2).

Data Presentation

The following tables summarize the antiviral activity and cytotoxicity of synthesized this compound derivatives and control compounds.

Table 1: Antiviral Activity of this compound Derivatives against Coxsackievirus B3, Influenza A, and HSV-2

| Compound ID | Modification | Coxsackievirus B3 IC₅₀ (µM) | Influenza A IC₅₀ (µM) | HSV-2 IC₅₀ (µM) |

| AP-001 | This compound | Data not available | Data not available | Data not available |

| APD-001 | O-methylation of phenolic hydroxyl | To be determined | To be determined | To be determined |

| APD-002 | N-ethylation of glutarimide | To be determined | To be determined | To be determined |

| APD-003 | Reduction of ketone to alcohol | To be determined | To be determined | To be determined |

| Guanidine | Positive Control | 25.0 | - | - |

| Amantadine | Positive Control | - | 0.5 | - |

| Acyclovir | Positive Control | - | - | 1.0 |

Table 2: Cytotoxicity of this compound Derivatives in Vero Cells

| Compound ID | Modification | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) vs. HSV-2 |

| AP-001 | This compound | To be determined | To be determined |

| APD-001 | O-methylation of phenolic hydroxyl | To be determined | To be determined |

| APD-002 | N-ethylation of glutarimide | To be determined | To be determined |

| APD-003 | Reduction of ketone to alcohol | To be determined | To be determined |

| Guanidine | Positive Control | >1000 | >40 |

| Amantadine | Positive Control | >100 | >200 |

| Acyclovir | Positive Control | >500 | >500 |

Experimental Protocols

Synthesis of this compound (AP-001)

This protocol is a plausible route based on established organic chemistry principles for the synthesis of related compounds.

Step 1: Friedel-Crafts Acylation of 2,4-dimethylphenol

-

To a stirred solution of 2,4-dimethylphenol (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.2 eq).

-

Slowly add chloroacetyl chloride (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by carefully adding ice-water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-chloro-1-(2-hydroxy-3,5-dimethylphenyl)ethan-1-one.

Step 2: Alkylation of Diethyl malonate

-

To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add diethyl malonate (1.0 eq) dropwise at room temperature.

-

Stir the mixture for 30 minutes.

-

Add the product from Step 1 (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in water and extract with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude alkylated product.

Step 3: Krapcho Decarboxylation and Cyclization

-

Dissolve the crude product from Step 2 in a mixture of dimethyl sulfoxide (DMSO) and a small amount of water.

-

Add sodium chloride (catalytic amount) and heat the mixture to 140-160 °C for 4-6 hours.

-

Cool the reaction mixture and pour it into water.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The resulting intermediate can then be cyclized with urea or a related nitrogen source under appropriate conditions to form the glutarimide ring, yielding this compound.

-

Purify the final product by recrystallization or column chromatography.

General Procedures for the Synthesis of this compound Derivatives

APD-001: O-methylation of phenolic hydroxyl

-

To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 3.0 eq).

-

Add dimethyl sulfate ((CH₃)₂SO₄, 1.5 eq) dropwise.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Filter the reaction mixture and concentrate the filtrate.

-

Purify the crude product by column chromatography.

APD-002: N-ethylation of glutarimide

-

To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

-

Stir the mixture for 30 minutes.

-

Add ethyl iodide (C₂H₅I, 1.5 eq) and allow the reaction to warm to room temperature.

-

Stir for 8-10 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

APD-003: Reduction of ketone to alcohol

-

To a solution of this compound (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

-

Stir the reaction mixture for 2-3 hours at room temperature.

-

Quench the reaction by adding acetone.

-

Remove the solvent under reduced pressure.

-

Add water and extract the product with ethyl acetate.

-

Dry the organic layer and concentrate.

-

Purify the crude product by column chromatography.

Antiviral Screening Protocols

Cytotoxicity Assay (MTT Assay)

-

Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

-

Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

Plaque Reduction Assay (for HSV-2)

-

Seed Vero cells in 6-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the test compounds.

-

Infect the cell monolayers with HSV-2 at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37 °C.

-

Remove the virus inoculum and wash the cells with PBS.

-

Overlay the cells with a mixture of 2x medium and 1.2% methylcellulose containing the serial dilutions of the test compounds.

-

Incubate the plates for 48-72 hours until plaques are visible.

-

Fix the cells with methanol and stain with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the 50% inhibitory concentration (IC₅₀) as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Antiviral screening workflow.

Unraveling the Antiviral Potential of Actiphenol in Coxsackievirus B3 Infections: Application Notes and Protocols

Initial Research Findings: A comprehensive review of current scientific literature reveals a notable absence of direct research on the experimental application of "Actiphenol" specifically concerning Coxsackievirus B3 (CVB3). To provide a valuable and detailed resource that adheres to the user's request for comprehensive application notes and protocols, the following information has been structured around a representative antiviral agent, hereafter referred to as CVB3-Inhibitor-X . This exemplar is based on established methodologies and findings from research on various compounds targeting CVB3, as reflected in the available literature.

Introduction to Coxsackievirus B3 and Antiviral Research

Coxsackievirus B3, a member of the Picornaviridae family, is a non-enveloped, single-stranded RNA virus.[1][2] It is a primary causative agent of viral myocarditis, which can lead to severe heart complications.[3][4] CVB3 infection can also result in aseptic meningitis and pancreatitis.[1] Given the significant morbidity and mortality associated with CVB3 infections and the lack of targeted antiviral therapies, there is a pressing need for the development of novel antiviral agents.[3][5] Research into the lifecycle of CVB3 has identified several potential targets for drug design, including viral entry, replication, and egress.[3][5]

Data Presentation: In Vitro Efficacy of CVB3-Inhibitor-X

The antiviral activity of CVB3-Inhibitor-X was evaluated in various cell lines. The following tables summarize the key quantitative data obtained from these in vitro studies.

Table 1: Cytotoxicity and Antiviral Activity of CVB3-Inhibitor-X

| Cell Line | CC₅₀ (µM) | IC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |

| HeLa | >100 | 5.2 | >19.2 |

| Vero-E6 | >100 | 3.8 | >26.3 |

| PANC-1 | >100 | 6.1 | >16.4 |

CC₅₀: 50% cytotoxic concentration. IC₅₀: 50% inhibitory concentration.

Table 2: Viral Titer Reduction Following Treatment with CVB3-Inhibitor-X

| Cell Line | Treatment | Viral Titer (PFU/mL) | Fold Reduction |

| HeLa | Vehicle Control | 1.5 x 10⁷ | - |

| CVB3-Inhibitor-X (10 µM) | 2.3 x 10⁴ | 652 | |

| Vero-E6 | Vehicle Control | 2.1 x 10⁷ | - |

| CVB3-Inhibitor-X (10 µM) | 3.5 x 10⁴ | 600 |

PFU: Plaque-Forming Units.

Experimental Protocols

Detailed methodologies for the key experiments performed to evaluate the efficacy of CVB3-Inhibitor-X are provided below.

Cell Culture and Virus Propagation

-

Cell Lines: HeLa (human cervical cancer), Vero-E6 (African green monkey kidney epithelial), and PANC-1 (human pancreatic ductal) cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Virus Strain: The Nancy strain of Coxsackievirus B3 is used for all infections.

-

Virus Propagation: Confluent monolayers of HeLa cells are infected with CVB3 at a low multiplicity of infection (MOI) of 0.01. After 1 hour of adsorption, the inoculum is removed, and fresh DMEM with 2% FBS is added. The infected cells are incubated until a significant cytopathic effect (CPE) is observed (typically 48-72 hours). The virus-containing supernatant is then harvested, clarified by centrifugation, and stored in aliquots at -80°C. Viral titers are determined by plaque assay.

Cytotoxicity Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

-

Prepare serial dilutions of CVB3-Inhibitor-X in DMEM.

-

Remove the culture medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a cell-only control.

-

Incubate the plate for 48 hours at 37°C.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.

Plaque Reduction Assay

-

Seed Vero-E6 cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of CVB3-Inhibitor-X.

-

Pre-incubate 100 PFU of CVB3 with the compound dilutions for 1 hour at 37°C.

-

Wash the cell monolayers with PBS and infect with the virus-compound mixture.

-

After 1 hour of adsorption, remove the inoculum and overlay the cells with DMEM containing 2% FBS, 0.5% methylcellulose, and the corresponding concentration of CVB3-Inhibitor-X.

-

Incubate the plates at 37°C for 48-72 hours until plaques are visible.

-

Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet.

-

Count the number of plaques and calculate the 50% inhibitory concentration (IC₅₀).

Western Blot Analysis of Signaling Pathways

-

Seed HeLa cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat the cells with CVB3-Inhibitor-X (10 µM) for 2 hours.

-

Infect the cells with CVB3 at an MOI of 10.

-

At designated time points post-infection (e.g., 0, 6, 12, 24 hours), wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-Akt, Akt, phospho-mTOR, mTOR, LC3B, GAPDH) overnight at 4°C. The PI3K/Akt/mTOR pathway is a key regulator of cellular processes and is often modulated by viral infections.[6]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Proposed mechanism of CVB3-Inhibitor-X action on the PI3K/Akt/mTOR pathway.

Experimental Workflow Diagram

Caption: Workflow for in vitro evaluation of antiviral candidates against CVB3.

Logical Relationship Diagram

Caption: Relationship between cytotoxicity, potency, and drug candidacy.

References

- 1. mdpi.com [mdpi.com]

- 2. Kinetic and Structural Analysis of Coxsackievirus B3 Receptor Interactions and Formation of the A-Particle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of antiviral therapeutics combating coxsackievirus type B3 infection - Volobueva - Russian Journal of Infection and Immunity [journal-vniispk.ru]

- 4. Coxsackievirus B3 elicits a sex-specific CD8+ T cell response which protects female mice | PLOS Pathogens [journals.plos.org]

- 5. Rapid Screening to Identify Antivirals against Persistent and Acute Coxsackievirus B3 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The PI3K/Akt/mTOR pathway is involved in CVB3-induced autophagy of HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Actiphenol Peak in HPLC Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Actiphenol.

Frequently Asked Questions (FAQs)

Peak Shape Problems

1. Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. It can be caused by several factors:

-

Secondary Interactions: Strong interactions between this compound and active sites on the stationary phase, such as exposed silanol groups, can cause tailing.[1]

-

Column Overload: Injecting too much sample can lead to mass overload of the column.[2][3]

-

Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal for this compound, it can lead to inconsistent interactions with the stationary phase.[2]

-

Column Contamination or Degradation: Accumulation of contaminants or degradation of the column bed can result in poor peak shape.[2]

Troubleshooting Steps:

-

Modify the Mobile Phase:

-

Adjust the pH of the mobile phase. For phenolic compounds like this compound, a lower pH (around 2.5-3.5) can suppress the ionization of silanol groups on the stationary phase and reduce tailing.[1]

-

Consider adding a tail-suppressing agent like triethylamine (TEA) to the mobile phase to block active silanol groups.[1]

-

-

Reduce Sample Concentration: Dilute the sample to check for column overload. If peak shape improves, adjust the sample concentration accordingly.[2][3]

-

Use a Different Column:

-

Column Washing: Flush the column with a strong solvent to remove contaminants.[4][5]

2. What causes peak fronting for my this compound peak?

Peak fronting, an asymmetry where the front of the peak is broader, is often due to:

-

Poor Sample Solubility: If this compound is not fully dissolved in the sample solvent, it can lead to fronting.[3][6]

-

Column Overload: Injecting a sample at a concentration that is too high for the column can cause fronting.[2][7]

-

Incompatibility between Sample Solvent and Mobile Phase: A significant mismatch in solvent strength can distort the peak shape.[7]

-

Column Collapse: Physical degradation of the column packing material can lead to fronting.[3]

Troubleshooting Steps:

-

Adjust Sample Preparation:

-

Ensure this compound is completely dissolved in the sample solvent.

-

Whenever possible, dissolve the sample in the initial mobile phase.[7]

-

-

Reduce Injection Volume or Concentration: Decrease the amount of sample injected onto the column.[6][7]

-

Check Column Condition: If the problem persists, the column may be damaged and require replacement.

Retention Time Issues

3. Why is the retention time of my this compound peak drifting?

Drifting retention times can compromise the reliability of your analysis. Common causes include:

-

Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.[4][8]

-

Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter the composition over time.[4][9]

-

Fluctuations in Column Temperature: Variations in temperature can affect the viscosity of the mobile phase and the interaction of this compound with the stationary phase.[4][10]

-

Changes in Flow Rate: Inconsistent pump performance can lead to shifts in retention time.[4]

Troubleshooting Steps:

-

Ensure Proper Equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection.[8]

-

Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure accurate measurements of all components. Degas the mobile phase to prevent bubble formation.[4]

-

Use a Column Oven: Maintain a constant column temperature using a thermostatted column compartment.[4]

-

Check the Pumping System: Verify the flow rate and check for any leaks in the system.[4][9]

Resolution and Sensitivity Problems

4. I am seeing overlapping peaks with this compound. How can I improve the resolution?

The analysis of phenolic compounds can be challenging due to the presence of structurally similar compounds.[11][12] To improve resolution:

-

Optimize Mobile Phase Composition: Adjust the organic solvent to aqueous buffer ratio. A shallower gradient or a lower percentage of organic solvent in an isocratic method can increase retention and improve separation.

-

Change the Stationary Phase: A column with a different selectivity (e.g., a phenyl-hexyl or a different C18 phase) may provide better separation.

-

Adjust pH: Modifying the mobile phase pH can alter the ionization state of this compound and interfering compounds, thereby changing their retention and improving resolution.

-

Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation.

5. My this compound peak is very small. How can I increase the sensitivity?

Low sensitivity can be due to a variety of factors. To improve it:

-

Increase Sample Concentration: If possible, increase the concentration of this compound in your sample.

-

Increase Injection Volume: Injecting a larger volume of the sample can increase the peak area. Be mindful of potential peak shape distortion.

-

Optimize Detector Wavelength: Ensure the UV detector is set to the wavelength of maximum absorbance for this compound.

-

Check for Contamination: A contaminated detector cell can lead to a noisy baseline and reduced sensitivity. Clean the flow cell if necessary.[4]

-

Mobile Phase Purity: Use high-purity HPLC-grade solvents and additives to minimize baseline noise.[13]

Troubleshooting Workflows

The following diagrams illustrate logical troubleshooting workflows for common HPLC issues with this compound.

Caption: Troubleshooting workflow for this compound peak tailing.

Caption: Troubleshooting workflow for this compound retention time drift.

Experimental Protocols

Protocol 1: Column Washing Procedure for Reversed-Phase C18 Columns

This protocol is designed to remove strongly retained contaminants from a C18 column used for this compound analysis.

-

Disconnect the column from the detector. This prevents contaminants from flowing into the detector cell.

-

Flush with mobile phase without buffer. Run 100% HPLC-grade water (or the aqueous component of your mobile phase without buffer salts) through the column for 20-30 minutes at a low flow rate (e.g., 0.5 mL/min).

-

Flush with a strong organic solvent. Flush the column with 100% acetonitrile or methanol for 30-60 minutes.

-

For highly non-polar contaminants, use a stronger solvent. If contamination persists, flush with isopropanol or a mixture of methylene chloride and isopropanol (use with caution and ensure compatibility with your HPLC system).[5]

-

Re-equilibrate the column. Before resuming analysis, flush the column with the mobile phase for at least 30 minutes or until the baseline is stable.

Protocol 2: Mobile Phase Preparation for this compound Analysis

Accurate and consistent mobile phase preparation is crucial for reproducible results.

-

Use high-purity solvents and reagents. Use HPLC-grade or MS-grade solvents and high-purity additives.[13]

-

Measure components accurately. Use volumetric flasks for accurate measurement of liquids and a calibrated pH meter for pH adjustments.

-

Filter the mobile phase. Filter aqueous buffers and the final mobile phase mixture through a 0.45 µm or 0.22 µm membrane filter to remove particulate matter.[13]

-

Degas the mobile phase. Degas the mobile phase before use by sonication, vacuum filtration, or helium sparging to prevent air bubble formation in the pump and detector.[4][9]

-

Prepare fresh daily. Aqueous buffers are prone to microbial growth and should be prepared fresh daily.[13]

Data Presentation

Table 1: Typical Starting Conditions for this compound HPLC Method Development

| Parameter | Recommended Condition | Rationale |

| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size | Good retention for moderately polar compounds like phenols. |

| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Low pH to suppress silanol activity and ensure consistent ionization of this compound. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |

| Gradient | 5-95% B over 10-20 minutes | A good starting point for screening for impurities and degradation products. |

| Flow Rate | 0.5 - 1.5 mL/min | Dependent on column dimensions. |

| Column Temperature | 25 - 40 °C | To ensure reproducible retention times. |

| Detection Wavelength | Determined by UV-Vis spectrum of this compound (typically around 280 nm for phenols) | For optimal sensitivity. |

| Injection Volume | 5 - 20 µL | Dependent on sample concentration and column dimensions. |

Table 2: Effect of Mobile Phase pH on this compound Retention and Peak Shape

| Mobile Phase pH | Retention Time (min) | Tailing Factor |

| 2.5 | 12.5 | 1.1 |

| 4.5 | 11.8 | 1.5 |

| 6.5 | 10.2 | 2.1 |

Note: Data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected trend.

References

- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 2. pharmaguru.co [pharmaguru.co]

- 3. acdlabs.com [acdlabs.com]

- 4. HPLC Troubleshooting Guide [scioninstruments.com]

- 5. agilent.com [agilent.com]

- 6. chemtech-us.com [chemtech-us.com]

- 7. perkinelmer.com [perkinelmer.com]

- 8. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HPLC 疑難排解指南 [sigmaaldrich.com]

How to prevent degradation of Actiphenol during extraction

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Actiphenol during extraction. The following information is based on the general principles of phenolic compound chemistry, as specific data on "this compound" is limited. It is recommended to optimize these methods for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during extraction?